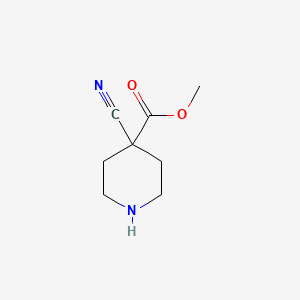

Methyl 4-cyanopiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKQILAUTUVSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Methyl 4-cyanopiperidine-4-carboxylate

Foreword: The Strategic Importance of 4,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting complex biological systems. Among this class, 4,4-disubstituted piperidines present a unique synthetic challenge and a significant opportunity. The creation of a quaternary carbon center at the 4-position locks the ring into specific conformations and provides a multivalent anchor point for diverse functionalization.

Methyl 4-cyanopiperidine-4-carboxylate is a quintessential example of such a building block. It incorporates two orthogonal and highly versatile functional groups—a nitrile and a methyl ester—at a single stereocenter. This arrangement allows for selective chemical manipulation, making it a valuable precursor in the synthesis of complex molecules, including novel analgesics and other central nervous system (CNS) agents. This guide provides an in-depth analysis of the key intermediates and synthetic strategies employed to construct this valuable molecule, focusing on the underlying chemical principles and field-proven methodologies.

Section 1: The Cornerstone Intermediate: N-Protected 4-Piperidones

The journey to any 4,4-disubstituted piperidine almost invariably begins with a corresponding 4-piperidone. The carbonyl group at the 4-position serves as the electrophilic handle for introducing the desired substituents. For multi-step syntheses, it is crucial to protect the piperidine nitrogen to prevent unwanted side reactions, such as self-condensation or reaction with organometallic reagents. The choice of protecting group is a critical experimental decision, balancing stability with ease of removal in the final stages.

While various protecting groups like tert-butoxycarbonyl (Boc) are common, the benzyl group (Bn) offers a robust and cost-effective option, particularly in process chemistry. The resulting intermediate, 1-benzyl-4-piperidone , is the cornerstone of many synthetic routes.

Causality in Synthesis: The Dieckmann Condensation Approach

The most elegant and widely adopted industrial synthesis of 1-benzyl-4-piperidone relies on a sequence involving Michael addition followed by an intramolecular Claisen reaction, known as the Dieckmann condensation.[1][2][3][4]

-

Selection of Starting Materials : The synthesis commences with benzylamine and two equivalents of an acrylate ester, typically methyl or ethyl acrylate.[2] Benzylamine serves as the nitrogen source for the piperidine ring and installs the benzyl protecting group in a single, efficient step. The acrylate esters are inexpensive and reactive Michael acceptors.

-

The Michael Addition : A double Michael addition of benzylamine to two molecules of methyl acrylate forms the acyclic diester, Methyl 3,3'-(benzylazanediyl)dipropanoate. This step builds the complete carbon and nitrogen skeleton required for the piperidine ring.

-

The Dieckmann Condensation : This is the key ring-forming step.[4] In the presence of a strong, non-nucleophilic base (historically, sodium metal in an inert solvent like toluene), one of the ester groups is deprotonated at the α-carbon to form an enolate.[2] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a five- or six-membered ring. For this substrate, a six-membered ring is formed, yielding a cyclic β-keto ester. The irreversible deprotonation of the highly acidic proton between the two carbonyls in the product drives the reaction equilibrium forward.[4]

-

Hydrolysis & Decarboxylation : The resulting β-keto ester is not the final piperidone. It must be hydrolyzed (typically under acidic conditions) to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield the target 1-benzyl-4-piperidone.[2]

This "one-pot" approach, which combines multiple transformations, is highly efficient and a prime example of elegant synthetic design.[5]

Workflow: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

Caption: Strecker-type synthesis of the α-aminonitrile intermediate.

Experimental Protocol: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (General Procedure)

-

In a suitable reaction vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) in a solvent such as methanol or ethanol.

-

Add an ammonium source, such as ammonium chloride (1.5 eq), and a cyanide source, such as potassium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide antidote kits available.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by crystallization or chromatography.

Section 3: Transformation to the Final Product

The final and most nuanced stage of the synthesis is the conversion of the amino group in the α-aminonitrile intermediate into the target methyl carboxylate. This transformation is non-trivial and requires a carefully planned sequence of reactions. A direct one-step conversion is not feasible; therefore, a multi-step functional group interconversion is necessary.

Proposed Pathway: Hydrolysis and Esterification

The most logical and field-proven approach involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

-

Selective Hydrolysis : The nitrile group of the α-aminonitrile intermediate can be hydrolyzed under either strong acidic or basic conditions. Vigorous acidic hydrolysis (e.g., with concentrated H₂SO₄ or HCl) is often preferred as it will protonate the amino group, protecting it from side reactions. [6]This step yields the corresponding 4-amino-1-benzylpiperidine-4-carboxylic acid .

-

Esterification : The resulting amino acid can be converted to the methyl ester using standard esterification methods. A common and effective method is to react the amino acid with thionyl chloride in methanol. [7]Thionyl chloride first converts the carboxylic acid to a highly reactive acyl chloride, which is immediately trapped by the methanol solvent to form the methyl ester. This method is efficient and drives the reaction to completion.

This sequence provides a reliable pathway from the α-aminonitrile to an amino-ester intermediate , which is one step away from the final product if the amino group were the target. However, to obtain the cyano-ester, a different strategy starting from the piperidone is required.

Alternative and More Direct Pathway: The Cyanohydrin Route

A more direct route to the target molecule avoids the amino intermediate and proceeds through a cyanohydrin.

-

Key Intermediate 3: 1-Benzyl-4-hydroxy-4-cyanopiperidine (Cyanohydrin) : Reacting 1-benzyl-4-piperidone with a cyanide source (e.g., TMSCN with a catalytic amount of Lewis acid, or KCN/acid) forms the cyanohydrin intermediate. This reaction establishes the quaternary center with the requisite cyano group and a hydroxyl group.

-

Conversion of Hydroxyl to Ester : The tertiary hydroxyl group of the cyanohydrin must be converted into the methyl ester. This is a challenging transformation. A plausible, albeit multi-step, route is:

-

Hydrolysis : First, the nitrile is carefully hydrolyzed to a carboxylic acid, yielding an α-hydroxy acid.

-

Esterification : The carboxylic acid is then esterified to the methyl ester as described previously.

-

Deoxycyanation : The final step would involve converting the tertiary alcohol of the α-hydroxy ester into a nitrile. This can be achieved using various reagents but is often low-yielding and complex.

-

Given the complexities, the most practical synthesis likely involves a specialized cyanation of a β-keto ester precursor, which is beyond the scope of this intermediate-focused guide. However, the intermediates discussed—1-benzyl-4-piperidone and its subsequent α-aminonitrile or cyanohydrin derivatives—remain the core building blocks from which the final product is derived.

Data Summary

| Step | Key Reactants | Key Intermediate Formed | Typical Conditions | Yield Range | Reference(s) |

| Dieckmann Condensation & Decarboxylation | Benzylamine, Methyl Acrylate, Na, HCl | 1-Benzyl-4-piperidone | Toluene, Reflux; then HCl (aq), Reflux | 60-75% | [2] |

| Strecker-type Reaction | 1-Benzyl-4-piperidone, KCN, NH₄Cl | 1-Benzyl-4-amino-4-cyanopiperidine | Methanol, Room Temp, 24-48h | >90% | [6] |

| Nitrile Hydrolysis | 1-Benzyl-4-amino-4-cyanopiperidine | 4-Amino-1-benzylpiperidine-4-carboxylic acid | conc. H₂SO₄, Heat | 40-50% (over 2 steps) | [6] |

| Esterification | 4-Amino-1-benzylpiperidine-4-carboxylic acid, SOCl₂, MeOH | Methyl 4-amino-1-benzylpiperidine-4-carboxylate | Methanol, 0°C to 40°C | High | [7] |

Conclusion

The synthesis of Methyl 4-cyanopiperidine-4-carboxylate is a testament to strategic, multi-step organic synthesis. The entire process hinges on the successful formation and manipulation of two primary intermediates:

-

N-Benzyl-4-piperidone : This is the foundational scaffold, efficiently constructed via a Dieckmann condensation. Its carbonyl group is the key to all subsequent transformations at the C4 position.

-

A Quaternary C4 Intermediate : Whether proceeding through a 4-amino-4-cyanopiperidine (via a Strecker-type reaction) or a 4-hydroxy-4-cyanopiperidine (a cyanohydrin), this intermediate is where the critical, sterically congested quaternary center is established.

Understanding the causality behind the formation of these intermediates—from the choice of starting materials for the Dieckmann condensation to the mechanism of the Strecker reaction—is paramount for any researcher or drug development professional. While the final transformations to the target molecule require careful functional group manipulation, the successful synthesis and purification of these core intermediates are the self-validating milestones that ensure a successful overall campaign.

References

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . J. Serb. Chem. Soc., 67(12), 793–802 (2002). [Link]

-

Piperidine Synthesis . Defense Technical Information Center. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate . PrepChem.com. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 22(10), 1669 (2017). [Link]

- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P

-

Piperidine synthesis . Organic Chemistry Portal. [Link]

-

4-Piperidone synthesis . Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis . Wikipedia. [Link]

-

Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold . Arkivoc, 2014(iv), 24-37. [Link]

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P

- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling . Organic Letters, 4(17), 2869–2871 (2002). [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone . Defense Technical Information Center. [Link]

-

Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles . Organic Letters, 20(24), 7962–7966 (2018). [Link]

-

Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction . Chemistry Central Journal, 5, 64 (2011). [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review . Catalysts, 12(10), 1184 (2022). [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction . Chemistry Steps. [Link]

-

Strecker Synthesis . NROChemistry. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to Sourcing Methyl 4-cyanopiperidine-4-carboxylate for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Cyanopiperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in numerous FDA-approved therapeutics. Within this class, Methyl 4-cyanopiperidine-4-carboxylate and its salts represent a particularly valuable chemical intermediate. Its geminal cyano-ester functionalization at the 4-position provides a versatile synthetic handle for the construction of complex, spirocyclic, and densely functionalized molecules.

This guide offers a technical overview for sourcing this key building block, focusing on supplier evaluation, quality control, and the establishment of a robust procurement workflow for research and development applications. The insights provided are grounded in practical experience to ensure that scientists can secure high-quality material, thereby safeguarding the integrity and timeline of their research endeavors.

Chemical Profile:

| Property | Value | Source |

| IUPAC Name | methyl 4-cyanopiperidine-4-carboxylate | [PubChem][1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [PubChem][1] |

| Molecular Weight | 168.19 g/mol | [PubChem][1] |

| CAS Number (Free Base) | 1206228-82-1 | [PubChem][1] |

| CAS Number (HCl Salt) | 1205749-65-0 | [Fluorochem][2] |

Part 1: Commercial Supplier Landscape

The procurement of specialized chemical intermediates requires careful consideration of various suppliers. Availability, purity, scale, and documentation are critical factors. Researchers typically encounter this compound as either the free base or the more stable hydrochloride salt. The choice between them often depends on the specific reaction conditions of the subsequent synthetic steps.

Below is a comparative table of representative commercial suppliers. Note that stock levels and availability are subject to change, and direct inquiry is always recommended.

Table 1: Commercial Suppliers of Methyl 4-cyanopiperidine-4-carboxylate and its HCl Salt

| Supplier | Product Name | CAS Number | Purity/Specification | Link |

| BLD Pharm | Methyl 4-cyanopiperidine-4-carboxylate | 1206228-82-1 | - | [View Product][3] |

| Ambeed | Methyl 4-cyanopiperidine-4-carboxylate | 1206228-82-1 | - | [View Product][4] |

| Fluorochem | Methyl 4-cyanopiperidine-4-carboxylate hydrochloride | 1205749-65-0 | - | [View Product][2] |

| Accela ChemBio Inc. | Methyl 4-cyanopiperidine-4-carboxylate Hydrochloride | 1205749-65-0 | ≥95% | [View Product][5] |

| Biosynth (via CymitQuimica) | Methyl 4-cyanopiperidine-4-carboxylate hydrochloride | 1205749-65-0 | Min. 95% (Discontinued) | [View Product][6] |

Part 2: Quality Control and Specification Analysis

The adage "you are what you start with" is paramount in chemical synthesis. The quality of your starting material directly impacts the yield, purity, and reproducibility of your subsequent reactions. When procuring Methyl 4-cyanopiperidine-4-carboxylate, a thorough evaluation of the supplier's documentation is non-negotiable.

The Certificate of Analysis (CoA): A Critical Review

The Certificate of Analysis is the primary document attesting to the quality of a specific batch. Do not proceed with experimental work without it.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: The CoA must confirm the chemical identity using methods such as ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of Methyl 4-cyanopiperidine-4-carboxylate.

-

Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[7]. For a research-grade building block, a purity of ≥95% is generally acceptable, though this depends on the sensitivity of your application[6]. Look for the reported purity value and examine the chromatogram for the presence of significant impurities.

-

Appearance: The physical state (e.g., white to off-white solid) should be noted and match the received material.

-

Date of Analysis: Ensure the analysis is recent, as chemical degradation can occur over time depending on storage conditions.

Understanding Potential Impurities

Knowledge of potential synthetic routes can inform an assessment of likely impurities. The synthesis of 4-cyanopiperidines often involves the dehydration of a corresponding amide. Incomplete reaction or side reactions could lead to residual starting materials or by-products that may interfere with downstream chemistry.

Part 3: A Self-Validating Procurement & Qualification Workflow

To ensure consistency and reliability in research, a systematic workflow for sourcing and qualifying new chemical batches is essential. This process creates a self-validating system that minimizes the risk of costly delays due to poor-quality reagents.

Step-by-Step Protocol for Material Qualification

-

Supplier Vetting:

-

Review the supplier's reputation, ISO certifications (if applicable), and the quality of their documentation (e.g., readily available CoAs and SDSs).

-

Contact the supplier's technical support with any questions regarding their quality control procedures.

-

-

Documentation Review:

-

Obtain a batch-specific CoA before placing an order.

-

Review the CoA against the criteria outlined in Part 2. Reject any batch that does not meet your minimum purity specifications or lacks sufficient analytical data.

-

-

Incoming Material Verification:

-

Upon receipt, visually inspect the material to ensure it matches the description on the CoA.

-

Assign a unique internal lot number for tracking.

-

Perform an in-house identity check. A simple test like obtaining a melting point or a quick ¹H NMR spectrum can prevent the use of an incorrect substance.

-

-

Small-Scale Test Reaction:

-

Before committing the entire batch to a large-scale or critical synthesis, perform a small-scale test reaction.

-

This is the ultimate validation, confirming that the material performs as expected under your specific experimental conditions.

-

-

Release and Documentation:

-

If the test reaction is successful, formally "release" the batch for general lab use.

-

Archive the supplier's CoA and your internal verification data for future reference and lot-to-lot traceability.

-

Workflow Visualization

The following diagram illustrates the decision-making process for qualifying a new batch of Methyl 4-cyanopiperidine-4-carboxylate.

Caption: Workflow for Supplier & Material Qualification.

Part 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Always refer to the supplier-provided Safety Data Sheet (SDS) for the most detailed information.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Many suppliers recommend storage in a freezer at temperatures under -20°C to maximize shelf life. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]

-

Safety Hazards: While a specific SDS for the title compound is not publicly available, related piperidine compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10] Always handle with care.

Conclusion

Sourcing Methyl 4-cyanopiperidine-4-carboxylate, like any critical reagent, requires a diligent and systematic approach. By focusing on reputable suppliers, demanding comprehensive documentation, and implementing a robust in-house qualification workflow, researchers can ensure a reliable supply of high-quality material. This foundational work is indispensable for generating reproducible data and advancing drug discovery programs with confidence.

References

-

PubChem. (n.d.). Methyl 4-cyanopiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemlin. (n.d.). methyl 4-cyanopiperidine-4-carboxylate. [Link]

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Accela ChemBio Inc. (n.d.). Methyl 4-Cyanopiperidine-4-carboxylate Hydrochloride. [Link]

Sources

- 1. Methyl 4-cyanopiperidine-4-carboxylate | C8H12N2O2 | CID 64982685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1206228-82-1|Methyl 4-cyanopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1206228-82-1 | Methyl 4-cyanopiperidine-4-carboxylate | Esters | Ambeed.com [ambeed.com]

- 5. 1250918-60-5,1-(pyrrolidin-3-yl)-1H-indazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Methyl 4-cyanopiperidine-4-carboxylate hydrochloride [cymitquimica.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from Methyl 4-cyanopiperidine-4-carboxylate

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 4,4-disubstituted piperidines are of increasing interest as they introduce a rigid quaternary center, which can enhance binding affinity and improve pharmacokinetic profiles by exploring three-dimensional chemical space.[3][4] Methyl 4-cyanopiperidine-4-carboxylate emerges as a highly versatile and strategic starting material for the synthesis of such derivatives. It possesses three distinct and orthogonally reactive functional groups: the secondary amine of the piperidine ring, the cyano group, and the methyl ester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this key intermediate. We will explore detailed protocols for N-functionalization, selective manipulation of the cyano and ester moieties, and strategies for constructing complex, novel molecular architectures, including spirocyclic systems.

Strategic Overview of Synthetic Pathways

Methyl 4-cyanopiperidine-4-carboxylate offers a trifecta of reactive sites, allowing for a modular and divergent approach to library synthesis. The choice of reaction sequence is critical and depends on the desired final structure. For instance, the piperidine nitrogen is the most nucleophilic site and is typically functionalized first, unless a protecting group strategy is employed. The cyano and ester groups can be transformed simultaneously or selectively, depending on the choice of reagents.

Caption: Key synthetic pathways from Methyl 4-cyanopiperidine-4-carboxylate.

N-Functionalization: The Gateway to Diversity

The secondary amine of the piperidine ring is a primary site for modification, allowing for the introduction of various substituents that can modulate solubility, cell permeability, and target engagement.

N-Alkylation and N-Arylation

Principle: The nucleophilic nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes/ketones. N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions. Reductive amination is often preferred due to the mild conditions and wide availability of aldehydes.

Protocol: N-Benzylation via Reductive Amination

-

Materials:

-

Methyl 4-cyanopiperidine-4-carboxylate (or its HCl salt)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of Methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) in DCM, add benzaldehyde (1.1 eq). If starting from the HCl salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) and stir for 20 minutes.

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the ester and nitrile.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

N-Acylation

Principle: The piperidine nitrogen readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base to form stable amides. This transformation is useful for introducing carbonyl-containing moieties and for peptidomimetic structures.

Protocol: N-Acetylation

-

Materials:

-

Methyl 4-cyanopiperidine-4-carboxylate

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) and TEA (1.5 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise. Causality Note: The base neutralizes the HCl generated during the reaction, driving it to completion. The reaction is performed at 0 °C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification & Characterization:

-

The product is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if necessary.

-

Characterize by NMR and MS.

-

Transformations of the Cyano Group

The nitrile functionality is a linchpin for generating diverse chemical entities, including amides, carboxylic acids, and primary amines.

Hydrolysis to Amides and Carboxylic Acids

Principle: Nitrile hydrolysis proceeds in two stages: first to an amide, then to a carboxylic acid.[5] The reaction conditions can be tuned to isolate either product. Controlled hydrolysis under mildly basic or acidic conditions can favor the amide, whereas harsh acidic or basic conditions with prolonged heating will yield the carboxylic acid.[6][7]

Protocol: Selective Hydrolysis to Amide

-

Materials:

-

N-protected Methyl 4-cyanopiperidine-4-carboxylate (e.g., N-Boc derivative)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

-

Procedure:

-

Dissolve the starting material (1.0 eq) and K₂CO₃ (0.2 eq) in DMSO.

-

Cool the mixture to 0-5 °C and add H₂O₂ (3.0 eq) dropwise, maintaining the internal temperature below 20 °C. Causality Note: The use of alkaline hydrogen peroxide is a well-established method for the mild conversion of nitriles to primary amides, minimizing over-hydrolysis to the carboxylic acid.[8]

-

Stir at room temperature for 3-5 hours until the reaction is complete (monitored by LC-MS).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate and then dilute with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

-

Purification: Purify by column chromatography on silica gel.

Reduction to a Primary Amine

Principle: The nitrile group can be reduced to a primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This transformation is exceptionally valuable as it introduces a new primary amine handle for further derivatization (e.g., acylation, alkylation).

Protocol: LiAlH₄ Reduction

-

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Materials:

-

N-protected Methyl 4-cyanopiperidine-4-carboxylate (e.g., N-benzyl derivative)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then more water)

-

-

Procedure:

-

Suspend LiAlH₄ (2.5 eq) in anhydrous THF in a flame-dried flask under N₂. Cool to 0 °C.

-

Add a solution of the starting material (1.0 eq) in anhydrous THF dropwise. Causality Note: LiAlH₄ is a potent, unselective reducing agent that will reduce both the nitrile and the ester simultaneously to a primary amine and a primary alcohol, respectively.[10][11]

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C. Quench with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude amino alcohol product.

-

-

Purification: Purify by column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent streaking).

Integrated Synthetic Workflow Example

This section illustrates a multi-step synthesis to produce a complex derivative, showcasing the orthogonal nature of the functional groups.

Workflow: Synthesis of a Novel Diamine Derivative

Caption: Multi-step workflow for synthesizing a complex piperidine derivative.

Data Summary Table

The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.

| Transformation | Reagents & Conditions | Key Product Moiety | Typical Yield | Causality & Notes |

| N-Alkylation | R-CHO, NaBH(OAc)₃, DCE | N-Alkyl | 70-95% | Mild, high functional group tolerance. |

| N-Acylation | RCOCl, TEA, DCM, 0 °C | N-Acyl (Amide) | 85-99% | Fast and high-yielding. |

| Nitrile to Amide | H₂O₂, K₂CO₃, DMSO | -C(=O)NH₂ | 60-80% | Selective partial hydrolysis. |

| Nitrile to Acid | 6M HCl, Reflux | -C(=O)OH | 70-90% | Harsh conditions, will also hydrolyze the ester. |

| Nitrile Reduction | H₂, Raney Ni, NH₃/MeOH | -CH₂NH₂ | 75-90% | Catalytic hydrogenation is often cleaner than LiAlH₄. |

| Ester Hydrolysis | LiOH, THF/H₂O | -C(=O)OH | 90-99% | Standard saponification; mild to other groups. |

| Dual Reduction | LiAlH₄, THF, Reflux | -CH₂NH₂ & -CH₂OH | 65-85% | Potent reagent reduces both nitrile and ester. |

Conclusion

Methyl 4-cyanopiperidine-4-carboxylate is a powerful and economically viable building block for creating diverse libraries of 4,4-disubstituted piperidines. By strategically applying the transformations of N-functionalization, nitrile manipulation, and ester modification, researchers can access a wide range of novel chemical entities. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of complex molecules with significant therapeutic potential.

References

-

ResearchGate. Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Available at: [Link]

- Google Patents.CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

- Google Patents.US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]

- Google Patents.KR102542097B1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents.WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Royal Society of Chemistry. Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Available at: [Link]

-

PubMed. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins-Ritter reactions. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

PubChem. 4-Cyanopiperidine. Available at: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

-

Chemguide. hydrolysis of nitriles. Available at: [Link]

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available at: [Link]

-

ResearchGate. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available at: [Link]

-

Royal Society of Chemistry. Sulfonamide-directed gold-catalyzed [2+2+2]-cycloadditions of nitriles with two discrete ynamides to construct 2,4-diaminopyridine cores. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

-

PubMed. Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Available at: [Link]

- Google Patents.US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

YouTube. cycloadditions with nitrile oxides. Available at: [Link]

-

Royal Society of Chemistry. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Available at: [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

-

BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Available at: [Link]

-

Chymist. A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

-

MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]

-

Chemguide. reduction of nitriles. Available at: [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

-

Springer Nature. Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Available at: [Link]

-

Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available at: [Link]

-

PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acs.org [acs.org]

The Strategic Utility of Methyl 4-Cyanopiperidine-4-carboxylate in Modern Organic Synthesis and Drug Discovery

Introduction: The Piperidine Scaffold and the Unique Role of a Cyano-Ester Functionalized Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Within the diverse landscape of piperidine-based building blocks, Methyl 4-cyanopiperidine-4-carboxylate emerges as a particularly valuable intermediate. This molecule uniquely combines a reactive nitrile group and a methyl ester at a quaternary center, offering a gateway to a variety of complex molecular architectures, including spirocyclic systems and compounds with bioisosteric tetrazole moieties. This application note will provide a comprehensive overview of the synthesis, key reactions, and strategic applications of Methyl 4-cyanopiperidine-4-carboxylate, complete with detailed protocols for its synthesis and derivatization.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 4-cyanopiperidine-4-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical observation |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. | General chemical knowledge |

| Storage | Store in a cool, dry place away from incompatible materials. | General chemical safety |

Synthetic Strategies: A Protocol for the Preparation of Methyl 4-Cyanopiperidine-4-carboxylate

The synthesis of Methyl 4-cyanopiperidine-4-carboxylate can be efficiently achieved through a modified Strecker reaction, a classic and robust method for the formation of α-aminonitriles.[2][3] The following protocol is based on established methodologies for similar piperidone derivatives and provides a reliable route to the target compound.[4]

Experimental Protocol: Synthesis of Methyl 4-Cyanopiperidine-4-carboxylate

Reaction Scheme:

A schematic for the synthesis of the target compound.

Materials:

-

N-Boc-4-piperidone

-

Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) in Methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Step 1: Formation of the α-aminonitrile.

-

In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1 equivalent) in a mixture of methanol and water (1:1 v/v).

-

Add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) to the solution. Caution: Addition of KCN to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the solution is neutral or slightly basic.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.

-

-

Step 2: Hydrolysis of the aminonitrile and esterification.

-

Dissolve the crude aminonitrile in methanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in methanol (e.g., prepared by the slow addition of acetyl chloride to cold methanol).

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours. This step facilitates both the hydrolysis of the nitrile to the carboxylic acid and its subsequent esterification, along with the removal of the Boc protecting group.

-

After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-cyanopiperidine-4-carboxylate.

-

Expected Yield: 60-70% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reactions and Applications in Organic Synthesis

The bifunctional nature of Methyl 4-cyanopiperidine-4-carboxylate makes it a versatile starting material for a range of chemical transformations.

Conversion of the Nitrile to a Tetrazole Ring

The nitrile group can be readily converted to a 5-substituted-1H-tetrazole, a well-established bioisostere for a carboxylic acid group in drug design.[1] This transformation is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst.[5][6]

Reaction Workflow:

Conversion of the nitrile to a tetrazole.

This transformation is particularly valuable in the synthesis of angiotensin II receptor blockers and other therapeutic agents where the acidic proton of the tetrazole ring plays a crucial role in target binding.[1]

Elaboration of the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for further functionalization. N-alkylation, N-acylation, and reductive amination are common reactions employed to introduce diverse substituents, thereby modulating the pharmacological properties of the final compound. For instance, this position is key to the synthesis of potent opioid analgesics like remifentanil and its analogues.[4][7]

Synthetic Pathway Example:

Functionalization of the piperidine nitrogen.

Gateway to Spirocyclic Scaffolds

The quaternary center bearing the cyano and ester groups makes Methyl 4-cyanopiperidine-4-carboxylate an excellent precursor for the synthesis of spiropiperidines.[8][9] These spirocyclic systems have gained significant attention in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and metabolic stability.[9] Synthetic strategies often involve intramolecular cyclization reactions or further elaboration of the functional groups to construct the second ring.

Applications in Drug Discovery and Development

The unique structural features of Methyl 4-cyanopiperidine-4-carboxylate have positioned it as a valuable building block in several therapeutic areas.

-

Analgesics: As a key intermediate in the synthesis of fentanyl analogues, this building block is crucial for the development of potent and selective opioid receptor modulators. The piperidine core is a common feature in many synthetic opioids.[4][10]

-

Antihypertensives: The conversion of the nitrile to a tetrazole allows for the synthesis of compounds that can act as angiotensin II receptor blockers, a major class of antihypertensive drugs.[1]

-

CNS Disorders: The piperidine scaffold is prevalent in many centrally acting agents. The ability to readily diversify the substituents on the piperidine ring of Methyl 4-cyanopiperidine-4-carboxylate allows for the generation of libraries of compounds for screening against various CNS targets.

-

Spirocyclic Drug Candidates: The use of this building block in the synthesis of spiropiperidines opens up avenues for the discovery of novel drugs with unique pharmacological profiles. Spirocyclic scaffolds are increasingly being explored for their potential to yield highly selective and potent inhibitors of various enzymes and receptors.[9][11]

Conclusion

Methyl 4-cyanopiperidine-4-carboxylate is a high-value building block in organic synthesis and medicinal chemistry. Its readily accessible synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the creation of complex and biologically active molecules. The ability to generate diverse libraries of compounds, including those with tetrazole and spirocyclic moieties, ensures its continued importance in the quest for novel therapeutics. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers and scientists in the pharmaceutical and biotechnology industries.

References

- Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- Dunn, P. J., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 474-484.

- Scott, J. S., & Williams, J. M. J. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(27), 4893-4905.

- Yadav, J. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 62.

- Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471.

- Singh, R., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry, 19, 1-20.

- Vitaku, E., et al. (2014).

- Ammar, Y. A., et al. (2018).

- Scott, J. S., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Organic Letters, 14(22), 5764-5767.

- Yadav, J. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 62.

- Hammarström, L. G. J., et al. (2002). [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. Organic Syntheses, 79, 219.

- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.

Sources

- 1. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. bepls.com [bepls.com]

- 10. Fentanyl - Wikipedia [en.wikipedia.org]

- 11. Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Alkylation of Methyl 4-Cyanopiperidine-4-carboxylate

Introduction: The Central Role of N-Substituted Piperidines in Modern Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, and its substitution pattern profoundly influences the pharmacological properties of the molecule, including potency, selectivity, solubility, and metabolic stability. Consequently, the development of robust and efficient protocols for the N-alkylation of functionalized piperidines is of paramount importance to researchers in drug development.

This application note provides a detailed experimental protocol for the N-alkylation of a key synthetic intermediate, methyl 4-cyanopiperidine-4-carboxylate. This 4,4-disubstituted piperidine derivative is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of both a cyano and a methyl ester group at the 4-position necessitates careful selection of reaction conditions to achieve selective N-alkylation without compromising the integrity of these functional groups. The following protocol has been optimized for high yield and purity, providing a reliable method for the synthesis of a diverse library of N-alkylated products.

Mechanistic Insights: The SN2 Pathway of N-Alkylation

The N-alkylation of secondary amines, such as piperidines, with alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, leading to the formation of a trialkylammonium salt intermediate.

A base is required to deprotonate this ammonium salt and regenerate the neutral tertiary amine product. The choice of base is critical to the success of the reaction. It must be strong enough to neutralize the acid generated but mild enough to avoid promoting side reactions, such as elimination of the alkyl halide or hydrolysis of the ester functionality on the piperidine ring.

Experimental Protocol: N-Alkylation of Methyl 4-Cyanopiperidine-4-carboxylate

This protocol describes a general procedure for the N-alkylation of methyl 4-cyanopiperidine-4-carboxylate using an alkyl halide and potassium carbonate as the base.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (per 1 mmol of piperidine) |

| Methyl 4-cyanopiperidine-4-carboxylate | 142855-38-1 | 168.19 | - | 1.0 mmol (168.2 mg) |

| Alkyl Halide (e.g., Iodomethane) | 74-88-4 | 141.94 | - | 1.1 mmol (156.1 mg) |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 2.0 mmol (276.4 mg) |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 5 mL |

| Ethyl acetate | 141-78-6 | 88.11 | - | As needed for extraction |

| Saturated aqueous sodium bicarbonate solution | - | - | - | As needed for washing |

| Brine | - | - | - | As needed for washing |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | As needed for drying |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringe and needle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred reaction mixture at room temperature. The slow addition helps to minimize potential side reactions, such as the formation of quaternary ammonium salts.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-alkylated methyl 4-cyanopiperidine-4-carboxylate.

Visualizing the Workflow

Sources

Application Notes & Protocols: Methyl 4-Cyanopiperidine-4-carboxylate as a Cornerstone for Spirocyclic Scaffold Synthesis

Abstract

Spirocyclic frameworks, particularly those incorporating a piperidine ring, represent a class of privileged structures in modern medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, leading to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter, aromatic counterparts.[2][3] This guide provides a detailed exploration of Methyl 4-cyanopiperidine-4-carboxylate, a highly versatile and commercially available building block, for the synthesis of diverse spiropiperidine scaffolds. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and discuss the strategic application of the resulting compounds in drug discovery programs.

Introduction: The Strategic Value of Spiro-Piperidines

The drive to explore novel chemical space has led to a surge in the use of molecules with greater sp³ character. Spirocycles, which feature two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[4][5] The spiropiperidine motif is particularly valuable as it combines the conformational restriction of the spiro-junction with the versatile pharmacology of the piperidine ring, a heterocycle present in numerous FDA-approved drugs.[6]

Methyl 4-cyanopiperidine-4-carboxylate is an ideal starting material for constructing these architectures. Its key features include:

-

A Pre-formed Quaternary Center: The C4 position is already a spiro-center in waiting.

-

Orthogonal Functional Groups: The nitrile and methyl ester groups at C4 can be manipulated selectively under different reaction conditions.

-

A Reactive Secondary Amine: The piperidine nitrogen (N1) serves as a perfect handle for introducing side chains that will ultimately form the second ring of the spirocycle.

This document outlines the primary synthetic strategy: a two-stage process involving N-functionalization of the piperidine ring followed by an intramolecular cyclization event targeting the C4 position.

Core Synthetic Workflow

The most robust and versatile pathway to synthesize spiropiperidines from methyl 4-cyanopiperidine-4-carboxylate involves an initial N-alkylation to introduce a tether, followed by a base-mediated intramolecular cyclization. This approach allows for significant diversity as both the length and the chemical nature of the tether can be easily varied.

Sources

- 1. bepls.com [bepls.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of Methyl 4-cyanopiperidine-4-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 4-cyanopiperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Synthetic Overview

The most reliable and common route to Methyl 4-cyanopiperidine-4-carboxylate involves a three-step sequence starting from an N-protected 4-piperidone. The core transformation is a Strecker reaction, which efficiently constructs the Cα,α-disubstituted amino acid framework.

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

-

Recommended Protocol: Use concentrated hydrochloric acid (12 M) and heat the reaction mixture to reflux (around 100-110 °C) for at least 24 hours. The high temperature and high acid concentration are necessary to hydrolyze the stable amide intermediate. For particularly stubborn nitriles, reaction times of 48 hours may be required. [1][2] Question 4: I'm seeing decomposition or loss of my Boc protecting group during the nitrile hydrolysis. What should I do?

Answer: The tert-butyloxycarbonyl (Boc) group is designed to be removed by strong acid, so its lability during aggressive hydrolysis is a significant risk. [3]

-

Causality: The conditions required for nitrile hydrolysis (strong acid, heat) are often harsh enough to cleave the N-Boc group. [4]This exposes the piperidine nitrogen, which can alter the solubility and reactivity of your molecule, complicating the workup and subsequent steps.

-

Mitigation Strategies:

-

Modify the Order of Operations: A common strategy is to perform the esterification before the hydrolysis. The α-amino nitrile can sometimes be converted to the methyl ester under milder, non-hydrolytic conditions (e.g., Pinner reaction with HCl gas in dry methanol). However, this approach can also be challenging and may lead to retro-Strecker decomposition. [5] 2. Use a More Robust Protecting Group: If Boc-lability is a persistent issue, consider using a more acid-stable protecting group from the outset, such as the carbobenzyloxy (Cbz) group. However, this adds a hydrogenation step for deprotection later.

-

Careful Temperature Control: Find the minimum temperature required for hydrolysis. Start at a lower temperature (e.g., 80 °C) and slowly increase it while monitoring for Boc-cleavage by LC-MS.

-

Section 3: Esterification & Final Product Handling

Question 5: What is the best method for the final esterification step?

Answer: The Fischer esterification using methanol as both the solvent and reagent, catalyzed by a strong acid, is the most direct method.

-

Expert Recommendation: The most effective method is to use methanolic HCl. This can be prepared by carefully bubbling dry HCl gas into cold, anhydrous methanol or, more conveniently, by the dropwise addition of acetyl chloride or thionyl chloride to cold, anhydrous methanol. This in-situ generation of HCl avoids the addition of water.

-

Step-by-Step Protocol (Thionyl Chloride Method):

-

Suspend the crude 1-Boc-4-amino-4-carboxypiperidine (1.0 eq) in anhydrous methanol (approx. 0.2-0.5 M concentration) in a flask equipped with a stir bar and a drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise via syringe. The addition is exothermic and produces SO2 and HCl gas. Perform in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Upon completion, carefully concentrate the solvent under reduced pressure. The product will be obtained as its hydrochloride salt.

-

Question 6: My final product is difficult to purify. It streaks on silica gel and gives poor recovery. Why?

Answer: The product, especially after optional N-Boc deprotection, is a polar amino ester. The free amine can interact strongly with the acidic silanols on the surface of standard silica gel, leading to streaking and irreversible adsorption.

-

Purification Strategies:

| Method | Description | Best For | Key Considerations |

| Neutralized Silica Gel | Pre-treat silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol. | N-deprotected (free amine) product. | The basic additive deactivates acidic sites on the silica. Use a gradient elution, e.g., 0-10% Methanol in Dichloromethane (+1% Et3N). |

| Ion-Exchange Chromatography | Use a cation-exchange resin to capture the protonated amine. Elute with a buffered or basic solution. | Isolating the product from non-basic impurities. | Can be highly effective for polar amines and amino acids. [6] |

| Crystallization/Precipitation | If the product is a salt (e.g., hydrochloride), it may be crystalline. | Obtaining high-purity material. | Try precipitating the HCl salt from a solution (e.g., MeOH/DCM) by adding a non-polar solvent like diethyl ether or hexanes. |

| Reverse-Phase HPLC | Use a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or TFA. [7] | High-purity small-scale purification. | The method is scalable for preparative separations if needed. [7] |

References

-

Kubik, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

- Loeber, S., et al. (2016). Method for preparing 4-cyanopiperidine hydrochloride.

-

PrepChem (2023). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

- Loeber, S., et al. (2017). Method for preparing 4-cyanopiperidine hydrochloride.

-

SIELC Technologies (2018). Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

ResearchGate (n.d.). Synthesis of methyl-4-cinnolinecarboxylate derivatives. [Link]

- Google Patents (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. (CN108017573B).

-

PrepChem (2023). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

ResearchGate (2025). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. [Link]

- Google Patents (n.d.).

-

Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Organic Syntheses (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

ResearchGate (n.d.). Separation and Purification of Amino Acids. [Link]

-

Chemguide (n.d.). hydrolysis of nitriles. [Link]

-

Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

PubChem (n.d.). Methyl 4-cyanopiperidine-4-carboxylate. [Link]

- Google Patents (n.d.). Method for separating and purifying amino acid. (US4554376A).

-

ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. [Link]

-

MDPI (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

-

Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

The Org Chem Tutor (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

Chemistry Notes (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

-

Kankyo-Cat (n.d.). Separation and Refining of Amino acids. [Link]

-

Ventura College (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

-

Master Organic Chemistry (n.d.). Strecker Synthesis. [Link]

-

Chemistry LibreTexts (2021). Analysis of Amino Acids. [Link]

-

Royal Society of Chemistry (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

- Google Patents (n.d.). Hydrolysis of nitriles to carboxylic acids. (US3542822A).

Sources

- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate | SIELC Technologies [sielc.com]

Technical Support Center: Overcoming Challenges in the Scale-Up of Methyl 4-cyanopiperidine-4-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-cyanopiperidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. The information is presented in a question-and-answer format to directly address potential issues in your workflow.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate?

-

Why is the final product often isolated as a hydrochloride salt?

-

-

Troubleshooting Guide: Reaction & Synthesis

-

Low Yield & Incomplete Conversion: How can I improve the yield of my cyanation reaction?

-

Side Reactions & Impurity Formation: I'm observing significant formation of the corresponding amide/carboxylic acid. How can I prevent this?

-

Reagent Selection: What are the pros and cons of different dehydrating agents for the synthesis from an amide precursor?

-

-

Troubleshooting Guide: Work-up & Purification

-

Difficult Product Isolation: My product is highly water-soluble, leading to poor extraction efficiency. What are the best practices for isolation?

-

Purification Challenges: How can I remove persistent impurities to achieve >99% purity?

-

-

Troubleshooting Guide: Scale-Up & Safety

-

Exothermic Reactions: How do I manage the exotherm during the addition of cyanating or dehydrating agents on a larger scale?

-

Handling Cyanide Reagents: What are the critical safety protocols for handling cyanide compounds in a production environment?

-

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate?

The synthesis of 4-cyanopiperidine derivatives often involves a few key strategies. One common industrial approach starts from piperidine-4-carboxamide (isonipecotamide), which is then dehydrated to form the nitrile.[1][2] Another well-established method is the Strecker synthesis, which involves the reaction of a piperidone with a cyanide source and an amine.[3] The ester group is typically introduced before or after the formation of the nitrile.

Below is a diagram illustrating a common synthetic pathway.

Caption: Common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate.

Q2: Why is the final product often isolated as a hydrochloride salt?

Isolating 4-cyanopiperidine derivatives as the free base can be challenging due to their high water solubility, which often leads to low yields during aqueous work-ups and extractions.[2] Converting the product to its hydrochloride salt makes it a solid that is less soluble in many organic solvents, allowing for isolation by filtration.[1][2] This method avoids laborious extractions and distillations, often resulting in higher yield and purity.[2] The free base can then be liberated in a subsequent step if required.

Troubleshooting Guide: Reaction & Synthesis

Q1: Low Yield & Incomplete Conversion: How can I improve the yield of my cyanation reaction?

Low yields in cyanation reactions, particularly during scale-up, can stem from several factors including reagent stoichiometry, reaction temperature, and the presence of moisture.

Causality and Recommended Actions:

-

Insufficient Reagent: In Strecker-type syntheses, using an excess of the cyanide source (e.g., KCN or TMSCN) and the amine component can be crucial to drive the reaction to completion.[3]

-

Reaction Temperature: Cyanation reactions can be highly sensitive to temperature. For some processes, cryogenic temperatures (e.g., -30 °C) are necessary to improve selectivity and minimize decomposition.[4] Conversely, some Strecker-type reactions may require heating (e.g., 45-50 °C) to achieve nearly quantitative yields.[3] It is critical to determine the optimal temperature profile for your specific reaction.

-

Moisture Control: Cyanide reagents can react with water, and many intermediates in piperidine synthesis are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

pH Control: The pH of the reaction mixture can significantly impact the equilibrium and stability of intermediates. For example, in the dehydration of isonipecotamide, the workup often requires careful pH adjustment to pH 12-13 for efficient extraction of the free base.[2]

| Parameter | Recommendation | Rationale |

| Reagent Molar Ratio | Use a 1.5 to 4-fold excess of the cyanating agent. | Drives the reaction equilibrium towards the product.[3] |

| Temperature | Optimize between -30 °C to 50 °C based on the specific reaction. | Balances reaction rate with the stability of reactants and intermediates.[3][4] |

| Solvent | Use anhydrous solvents such as Toluene, n-propyl acetate, or DCM/AcOH mixtures.[1][2][3] | Prevents unwanted side reactions and ensures reagent stability. |

Q2: Side Reactions & Impurity Formation: I'm observing significant formation of the corresponding amide/carboxylic acid. How can I prevent this?

The nitrile group is susceptible to hydrolysis, which can occur during the reaction or work-up, leading to the formation of the corresponding carboxamide or carboxylic acid as a major impurity.[5][6]

Causality and Mitigation Strategies:

-

Acidic/Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of nitriles, especially in the presence of water and at elevated temperatures.[5][7][8]

-

Work-up Procedure: Prolonged exposure to aqueous acidic or basic conditions during work-up should be minimized. If an aqueous wash is necessary, use cold solutions and perform the extraction quickly.

-

Selective Hydrolysis: In some synthetic routes, selective hydrolysis of a related nitrile is a key step. For instance, a nitrile can be selectively hydrolyzed to an amide using concentrated sulfuric acid, where the product precipitates as a salt, preventing further hydrolysis to the carboxylic acid.[3] Understanding these conditions can help in avoiding them when the nitrile is the desired product.

Sources

- 1. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Data of Methyl 4-cyanopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral data for Methyl 4-cyanopiperidine-4-carboxylate, a key building block in medicinal chemistry. Through a comparative approach with structurally related analogs, we will dissect the subtle electronic influences of its constituent functional groups on the chemical shifts of the piperidine ring, offering a deeper understanding of its spectroscopic signature.

The Spectroscopic Signature of Methyl 4-cyanopiperidine-4-carboxylate